N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a benzyl group at the N-position, a 2-methoxyethyl chain at C7, a methyl group at C11, and a carboxamide moiety at C5. Structural elucidation of such compounds typically employs X-ray crystallography, leveraging tools like SHELXL and SIR97 for refinement and validation .
Properties
CAS No. |
510762-43-3 |
|---|---|
Molecular Formula |
C23H23N5O3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15-7-6-10-28-20(15)26-21-18(23(28)30)13-17(19(24)27(21)11-12-31-2)22(29)25-14-16-8-4-3-5-9-16/h3-10,13,24H,11-12,14H2,1-2H3,(H,25,29) |
InChI Key |
OBWJIJMITBQPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the benzyl, imino, and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: The benzyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Tricyclic Compounds
The compound’s tricyclic scaffold distinguishes it from simpler bicyclic or monocyclic analogs. Below is a comparative analysis of its structural features against similar compounds:
Physicochemical Properties and Analytical Characterization
Table 2: Comparative Physicochemical Properties
Methodological Approaches in Similarity Assessment
highlights computational and experimental strategies for comparing structural and functional similarity:
Table 3: Similarity Assessment Metrics
| Method | Application | Relevance to Target Compound |
|---|---|---|
| Tanimoto Coefficient | Structural fingerprint-based similarity | High (for virtual screening of tricyclic libraries) |
| Pharmacophore Mapping | 3D alignment of functional groups | Moderate (dependent on substituent conformations) |
| Crystallographic Overlay | SHELX/SIR97-derived superpositions | High (validates structural homology) |
Critical Insight : Structural similarity, as emphasized in , underpins the assumption that the target compound may share biological targets with simpler tricyclics (e.g., kinase inhibitors). However, the 2-methoxyethyl and benzyl groups could introduce unique pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
